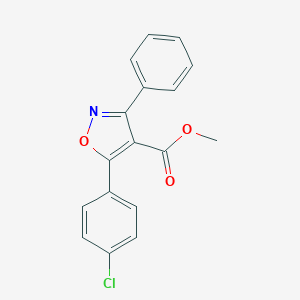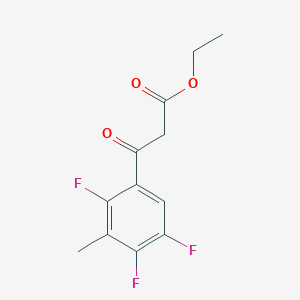
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate
説明
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is a chemical compound of interest due to its trifluoromethyl group and phenyl ring, which may suggest its utility in a range of chemical reactions and applications, including pharmaceuticals and materials science. The compound's specific synthesis, structure, and properties may offer unique characteristics useful in these fields.
Synthesis Analysis
The synthesis of related ethyl 3-oxopropanoate compounds involves various strategies, including 1,3-dipolar cycloadditions and reactions with alkynes, leading to CF3-substituted pyrazoles with good overall yields and excellent regioselectivities (Gladow, Daniel et al., 2014). Additionally, ethyl 3,3,3-trifluoropropanoate has been synthesized as an additive to enhance the performance of lithium-ion batteries, indicating the functional versatility of related compounds (Huang, Tao et al., 2016).
Molecular Structure Analysis
Polymorphism in compounds closely related to ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate has been studied, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, F. et al., 2013). These findings emphasize the importance of detailed structural analysis in understanding such compounds.
Chemical Reactions and Properties
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate's related reactions include the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates, showcasing the reactivity of similar compounds with amines to form products existing as mixtures of Z and E isomers (Pryadeina, M. V. et al., 2007).
Physical Properties Analysis
The physical properties of ethyl 3-oxopropanoate derivatives are influenced by their molecular structure, with specific polymorphic forms showing distinct X-ray diffraction patterns and spectroscopic characteristics, which are crucial for their identification and application (Vogt, F. et al., 2013).
Chemical Properties Analysis
The chemical behavior of ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate and related compounds, particularly in reactions with nucleophilic reagents, demonstrates the synthetic versatility and potential for the development of compounds with desired functionalities (Pasternak, P. et al., 2000).
特性
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINRPRTRKCTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555109 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate | |
CAS RN |
112822-88-5 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

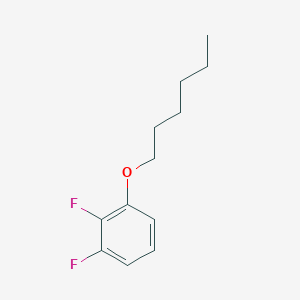




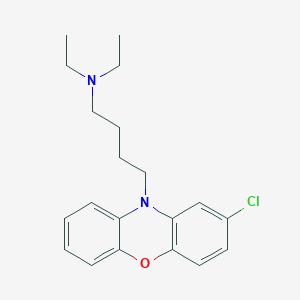


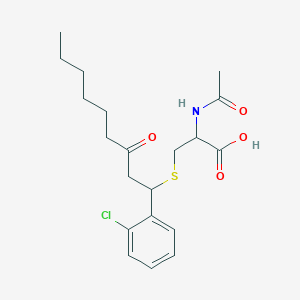

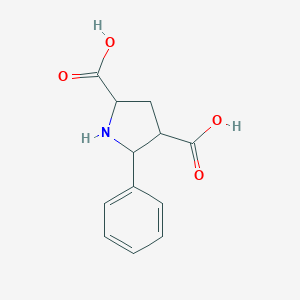
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

